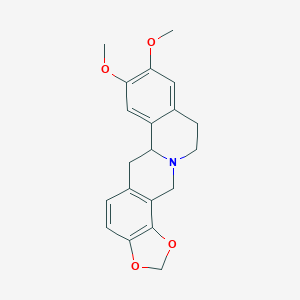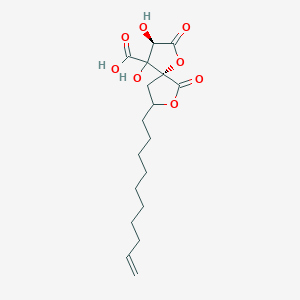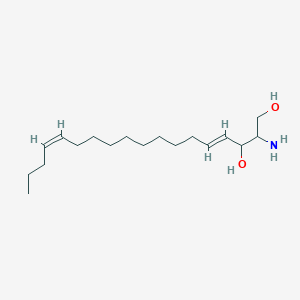
Tetrahydroepiberberine
Übersicht
Beschreibung
Tetrahydroepiberberin ist ein Isochinolin-Alkaloid, das aus der Pflanze Corydalis impatiens isoliert wurde. Diese Verbindung hat aufgrund ihrer vielfältigen biologischen Aktivitäten, einschließlich antifungaler Eigenschaften und selektiver Hemmung gegen das Parainfluenza-3-Virus, Aufmerksamkeit erregt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Tetrahydroepiberberin beinhaltet typischerweise die Reduktion von Berberin oder seinen Derivaten. Eine gängige Methode beinhaltet die katalytische Hydrierung von Berberin in Gegenwart eines Palladiumkatalysators unter Wasserstoffgas. Die Reaktionsbedingungen umfassen oft ein Lösungsmittel wie Ethanol oder Methanol, und der Prozess wird bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt .
Industrielle Produktionsmethoden
Die industrielle Produktion von Tetrahydroepiberberin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Hochdruckhydrierreaktoren und kontinuierlichen Durchflusssystemen, um eine effiziente und konstante Produktion zu gewährleisten. Die Reinheit des Endprodukts wird typischerweise durch Kristallisation und chromatographische Verfahren sichergestellt .
Wirkmechanismus
Target of Action
Tetrahydroepiberberine is an isoquinoline alkaloid that has been found to have antifungal and selective inhibition against the PI-3 virus . It is also known to affect P-glycoprotein-mediated efflux capacity , which plays a crucial role in drug absorption and distribution .
Mode of Action
The compound interacts with its targets, primarily P-glycoprotein, and affects their function. P-glycoprotein undergoes large-scale conformational changes when transporting substrates, and these changes might strongly affect the binding specificity of this compound .
Biochemical Pathways
This compound is part of the protoberberine alkaloids (PAs) group, which share the same protoberberine skeleton and are present in many plants . The biosynthetic pathway of this compound involves various enzymes, including CcCYP719A1, which could install a methylenedioxy bridge on either ring A or ring D of the protoberberine backbone .
Pharmacokinetics
Studies on similar compounds suggest that they exhibit dose-proportional pharmacokinetics, with large tissue-to-plasma concentration ratios indicating considerable tissue distribution . High concentrations of these compounds in the stomach and small intestine suggest potent gastroprokinetic activity .
Result of Action
The antifungal and selective inhibition against the PI-3 virus activities of this compound suggest that it could potentially be used in the treatment of certain fungal infections and viral diseases . Its interaction with P-glycoprotein could also influence the absorption and distribution of other drugs .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the plant source from which it is derived can impact its concentration and efficacy
Biochemische Analyse
Biochemical Properties
Tetrahydroepiberberine interacts with various enzymes, proteins, and other biomolecules. It has been found to be active against the fungus C. albicans and several bacteria, including E. coli, P. aeruginosa, P. mirabilis, K. pneumoniae, A. baumannii, S. aureus, and B. subtilis
Cellular Effects
It has been found to inhibit the cytopathogenic effect of parainfluenza-3 (PI-3) virus in Vero cells . It also decreases the viability of HaCaT keratinocytes . These effects suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydroepiberberine typically involves the reduction of berberine or its derivatives. One common method includes the catalytic hydrogenation of berberine in the presence of a palladium catalyst under hydrogen gas. The reaction conditions often involve a solvent such as ethanol or methanol, and the process is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The purity of the final product is typically ensured through crystallization and chromatographic techniques .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Tetrahydroepiberberin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann Tetrahydroepiberberin zurück zu Berberin oder anderen oxidierten Derivaten umwandeln.
Reduktion: Weitere Reduktion kann zur Bildung von Dihydroderivaten führen.
Substitution: Am Isochinolinring können verschiedene Substitutionsreaktionen stattfinden, die zur Bildung verschiedener Derivate führen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Katalytische Hydrierung unter Verwendung von Palladium- oder Platinkatalysatoren.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride in Gegenwart einer Base.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte und reduzierte Derivate von Tetrahydroepiberberin sowie substituierte Isochinolinverbindungen .
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird Tetrahydroepiberberin als Vorläufer für die Synthese anderer Isochinolin-Alkaloide verwendet. Seine einzigartige Struktur ermöglicht die Erforschung verschiedener chemischer Transformationen und die Entwicklung neuer synthetischer Methoden .
Biologie
Biologisch hat Tetrahydroepiberberin eine signifikante antifungale Aktivität gegen Candida albicans und eine antibakterielle Aktivität gegen mehrere Bakterienstämme gezeigt, darunter Escherichia coli und Staphylococcus aureus .
Medizin
In der Medizin wird Tetrahydroepiberberin wegen seiner potenziellen antiviralen Eigenschaften untersucht, insbesondere gegen das Parainfluenza-3-Virus. Seine selektive Hemmung dieses Virus macht es zu einem vielversprechenden Kandidaten für die Entwicklung von antiviralen Medikamenten .
Industrie
Industriell wird Tetrahydroepiberberin bei der Entwicklung von Naturstoffbibliotheken und bioaktiven Verbindungsbibliotheken für die Medikamentenfindung und -entwicklung verwendet .
Wirkmechanismus
Der Mechanismus, durch den Tetrahydroepiberberin seine Wirkungen ausübt, beinhaltet die Hemmung wichtiger Enzyme und Stoffwechselwege in Pilz- und Viruszellen. Beispielsweise wird seine antifungale Aktivität auf die Störung der Zellmembranintegrität in Candida albicans zurückgeführt. Die antivirale Aktivität gegen das Parainfluenza-3-Virus beinhaltet die Hemmung der Virusreplikation und die Verhinderung des Eindringens des Virus in Wirtszellen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Tetrahydroberberin: Ein weiteres Isochinolin-Alkaloid mit ähnlichen biologischen Aktivitäten, darunter Dopaminrezeptor-Antagonismus und Steigerung der Magen-Darm-Motilität.
Einzigartigkeit
Tetrahydroepiberberin ist einzigartig aufgrund seiner selektiven Hemmung des Parainfluenza-3-Virus, die bei anderen Isochinolin-Alkaloiden nicht üblich ist. Zusätzlich unterstreicht seine antifungale Aktivität gegen Candida albicans bei niedrigen Konzentrationen sein Potenzial als starkes Antimykotikum .
Eigenschaften
IUPAC Name |
16,17-dimethoxy-5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-22-18-8-13-5-6-21-10-15-12(3-4-17-20(15)25-11-24-17)7-16(21)14(13)9-19(18)23-2/h3-4,8-9,16H,5-7,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEHVAXMSWXKRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C5=C(C=C4)OCO5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50959635 | |
| Record name | 8,9-Dimethoxy-6,11,12,14-tetrahydro-2H,6aH-[1,3]dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50959635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38853-67-7 | |
| Record name | (±)-Sinactine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38853-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sinactin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038853677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8,9-Dimethoxy-6,11,12,14-tetrahydro-2H,6aH-[1,3]dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50959635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Tetrahydroepiberberine and where is it found?
A1: this compound, also known as Sinactine, is a protoberberine-type alkaloid. It's primarily found in the roots of the plant Sinomenium acutum, a traditional Chinese medicinal herb. [, ]
Q2: What is the molecular formula and structure of this compound?
A2: this compound has the molecular formula C20H21NO4. Its structure consists of four rings: a benzene ring with attached hydroxyl and methoxyl groups, two piperidine rings adopting half-chair conformations, and an N-methyl tetrahydrofuran ring. [, ]
Q3: Are there any analytical methods available to quantify this compound in plant material?
A3: Yes, researchers have successfully developed and validated High-Performance Liquid Chromatography (HPLC) methods for simultaneous quantification of various isoquinoline alkaloids, including this compound, in plants like Corydalis impatiens and Sinomenium acutum. [, ]
Q4: Has the fluorescence of this compound been studied?
A4: Yes, studies on the fluorescence spectra of berberine series alkaloids, including this compound, have been conducted. Notably, this compound exhibits a unique fluorescence spectrum with two wavy bands, unlike the single-peak spectra observed in most other alkaloids of this series. []
Q5: Is there any structural information available for this compound?
A5: The crystal structure of this compound has been determined using X-ray diffraction analysis. This data provides detailed information about the molecule's three-dimensional conformation and bond lengths, contributing to the understanding of its interactions and properties. []
Q6: Beyond Sinomenium acutum, are there other plant sources for this compound?
A6: Yes, this compound has also been identified in Corydalis impatiens, further highlighting its presence in different plant species utilized in traditional medicine. []
Q7: What is the historical context of this compound research?
A7: Early research, dating back to at least the mid-20th century, focused on elucidating the chemical structure and synthesis of this compound, showcasing a continued interest in understanding its properties. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















